2-Carbamoylthiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Carbamoylthiazole-5-carboxylic acid is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carbamoylthiazole-5-carboxylic acid can be achieved through various methods. One common approach involves the reaction of ethyl 2-(benzamido)-4-methylthiazole-5-carboxylate with potassium carbonate in a methanol-water mixture . The reaction mixture is refluxed, and upon completion, it is cooled to room temperature and neutralized by adding glacial acetic acid dropwise .
Industrial Production Methods
Industrial production methods for carboxylic acids, including this compound, often involve the hydrolysis of esters, amides, or nitriles . These methods are scalable and can be optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Carbamoylthiazole-5-carboxylic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic, alkaline, or neutral media.
Reduction: Lithium aluminum hydride (LiAlH₄).
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Carbamoylthiazole-5-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Carbamoylthiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as a xanthine oxidase inhibitor, it binds to the enzyme’s active site, preventing the substrate from binding and thus inhibiting the enzyme’s activity . This inhibition can lead to a decrease in the production of uric acid, which is beneficial in the treatment of gout and other related conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole-5-carboxylic acid: A closely related compound with similar biological activities.
Ethyl 2-(benzamido)-4-methylthiazole-5-carboxylate: A precursor in the synthesis of 2-Carbamoylthiazole-5-carboxylic acid.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with various molecular targets and exhibit diverse biological activities. Its ability to inhibit xanthine oxidase sets it apart from other thiazole derivatives .
Eigenschaften
Molekularformel |
C5H4N2O3S |
---|---|
Molekulargewicht |
172.16 g/mol |
IUPAC-Name |
2-carbamoyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C5H4N2O3S/c6-3(8)4-7-1-2(11-4)5(9)10/h1H,(H2,6,8)(H,9,10) |
InChI-Schlüssel |
OSTPWHDEBJXFBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=N1)C(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.